N-Succinimidyloxycarbonylethyl Methanethiosulfonate

Crosslinking Protein structure Proximity mapping

Choose MTS-3-NHS for reversible, close-proximity crosslinking. Its ~5.8Å ethyl spacer enables mapping of tight protein interfaces, while the cleavable disulfide bond facilitates MS analysis—a critical advantage over irreversible maleimide reagents. Ideal for controlled, stoichiometric modifications due to rapid hydrolysis.

Molecular Formula C8H11NO6S2
Molecular Weight 281.3 g/mol
CAS No. 385399-11-1
Cat. No. B013892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Succinimidyloxycarbonylethyl Methanethiosulfonate
CAS385399-11-1
Synonyms3-[(Methylsulfonyl)thio]-propanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester;  MTS-3-NHS
Molecular FormulaC8H11NO6S2
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)SCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C8H11NO6S2/c1-17(13,14)16-5-4-8(12)15-9-6(10)2-3-7(9)11/h2-5H2,1H3
InChIKeyMIPQUPMCCSLZQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Succinimidyloxycarbonylethyl Methanethiosulfonate (MTS-3-NHS): A Defined-Length, Heterobifunctional Crosslinker


N-Succinimidyloxycarbonylethyl Methanethiosulfonate (CAS 385399-11-1), commonly referred to as MTS-3-NHS, is a heterobifunctional crosslinking reagent. It features an amine-reactive N-hydroxysuccinimidyl (NHS) ester and a sulfhydryl-reactive methanethiosulfonate (MTS) group . This compound is a solid with a melting point of 94-96°C and a molecular weight of 281.3 g/mol . Its primary application is in the controlled, two-step conjugation of biomolecules, where the defined short spacer arm provides unique utility .

Why MTS-3-NHS (385399-11-1) Cannot Be Replaced by a General NHS-Ester or Maleimide Crosslinker


Selecting a crosslinker based solely on its reactive groups is a common pitfall that leads to experimental failure. While many compounds can link an amine to a sulfhydryl, the specific spacer arm length and chemical nature of the reactive groups critically dictate the outcome. For instance, substituting MTS-3-NHS with a common maleimide-NHS crosslinker like SMCC introduces a bulkier, more rigid cyclohexane spacer (8.3 Å) compared to MTS-3-NHS's short, flexible ethyl spacer (~5.8 Å estimated). This difference in length and flexibility can prevent crosslinking if target residues are in close proximity or within a sterically constrained pocket [1]. Furthermore, the methanethiosulfonate group is chemically distinct from maleimide; MTS reagents create a cleavable disulfide bond with cysteine residues, a property not shared by the irreversible thioether bond formed by maleimides, which has downstream implications for analytical workflows [2].

Quantitative Evidence for Selecting MTS-3-NHS (385399-11-1) Over In-Class Alternatives


Shorter, Flexible Spacer Arm Enables Crosslinking of Proximal Cysteines

The compound provides a shorter spacer arm (~5.8 Å estimated for MTS-3-NHS) compared to longer-chain analogs like MTS-6-NHS (with a pentyl spacer, estimated >9 Å) and the widely used SMCC crosslinker (8.3 Å) [1]. This shorter length is critical for crosslinking cysteine residues that are in close proximity. A study using MTS crosslinkers with varying spacer arm lengths (2-17 atoms) demonstrated that only crosslinkers with specific lengths (9-25 Å for certain mutants) could bridge cysteine pairs in P-glycoprotein, underscoring that spacer length is a key determinant of crosslinking success [1].

Crosslinking Protein structure Proximity mapping

Cleavable Disulfide Bond Enables Downstream Analytical Flexibility

The methanethiosulfonate (MTS) group reacts with free sulfhydryls to form a mixed disulfide bond. This linkage is cleavable under reducing conditions, a property not shared by the thioether bond formed by maleimide-based crosslinkers like SMCC or Sulfo-SMCC [1]. This allows for the reversal of the crosslink in downstream applications, which is crucial for techniques like mass spectrometry (MS) analysis of crosslinked peptides, enabling the identification of interaction sites [2].

Mass spectrometry Crosslinking Proteomics

Rapid Aqueous Hydrolysis Kinetics Mandate Strict Control Over Reaction Timing

Methanethiosulfonate (MTS) reagents are known to hydrolyze in aqueous buffers with short half-lives. For instance, related MTS compounds like MTSEA, MTSET, and MTSES have reported hydrolysis half-lives of 10-20 minutes at pH 7.5 and room temperature . While direct data for MTS-3-NHS is not available, it is classified as a non-water-soluble MTS reagent that decomposes quickly in buffer . This rapid hydrolysis contrasts with maleimide groups, which are more stable in aqueous solutions (e.g., SMCC's maleimide group is stable for ~64 hours at pH 7.0, 4°C) .

Crosslinking Reaction kinetics Stability

Optimal Application Scenarios for N-Succinimidyloxycarbonylethyl Methanethiosulfonate (MTS-3-NHS) Based on Verified Evidence


Proximity Mapping and Structural Analysis of Protein Complexes

Employed as a 'molecular ruler' to determine the distance between cysteine residues on a protein or within a protein complex [1]. The short, ~5.8 Å spacer arm is ideal for validating structural models that predict close contact between specific amino acids. Successful crosslinking with MTS-3-NHS, but not with longer crosslinkers, provides evidence of a tight interaction interface.

Cleavable Conjugation for Mass Spectrometry-Based Proteomics

Used to create a reversible crosslink between a protein of interest and a binding partner or affinity tag. The resulting disulfide bond can be cleaved under reducing conditions (e.g., with DTT) after enrichment, facilitating the identification of crosslinked peptides and precise interaction sites via mass spectrometry [2]. This workflow is incompatible with non-cleavable maleimide-based crosslinkers.

Site-Specific Modification Under Stringent Kinetic Control

Ideal for experiments requiring a rapid, time-controlled reaction. The known rapid hydrolysis of MTS reagents in aqueous buffer is not a drawback but a defining characteristic. It allows for a 'pulse' of high reactivity to label the most accessible sulfhydryl groups before the reagent is quenched, enabling precise, stoichiometric control of the modification reaction.

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